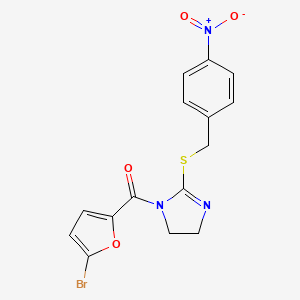

(5-bromofuran-2-yl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (5-bromofuran-2-yl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a hybrid structure combining a brominated furan moiety, a dihydroimidazole ring, and a nitrobenzylthio substituent. The bromine atom on the furan ring enhances electrophilic reactivity, while the nitro group on the benzylthio chain contributes to strong electron-withdrawing effects, influencing solubility and intermolecular interactions .

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4S/c16-13-6-5-12(23-13)14(20)18-8-7-17-15(18)24-9-10-1-3-11(4-2-10)19(21)22/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWKIWKLKANDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (5-bromofuran-2-yl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be broken down into key components:

- Bromofuran moiety : Known for its role in various biological activities.

- Imidazole ring : Often associated with pharmacological effects.

- Thioether linkage : May contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction between 5-bromofuran derivatives and thioimidazoles under acidic conditions. The process is characterized by:

- Refluxing : The reactants are heated in a solvent (often ethanol) to facilitate the reaction.

- Purification : The product is isolated through filtration and recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds containing furan and imidazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives similar to the target compound showed activity against various bacterial strains, suggesting potential use as antibacterial agents .

Cytotoxicity

Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of furan-based derivatives.

- Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria using disk diffusion methods.

- Results : Several derivatives showed significant inhibition zones, indicating strong antimicrobial potential.

-

Evaluation of Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory capabilities of furan derivatives in a murine model.

- Methodology : Inflammation was induced using lipopolysaccharides (LPS), followed by treatment with the test compound.

- Results : A marked reduction in inflammatory markers was observed, supporting the hypothesis of its anti-inflammatory activity.

Data Summary Table

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that compounds containing furan and imidazole moieties exhibit significant antimicrobial and anticancer properties. The presence of the nitrobenzyl thio group may enhance these activities through mechanisms such as enzyme inhibition or interaction with cellular targets. Studies have shown that similar compounds can effectively combat resistant strains of bacteria and exhibit cytotoxic effects on cancer cell lines, making them promising candidates for drug development .

Mechanism of Action

The proposed mechanism of action for this compound involves interference with cellular processes by binding to specific enzymes or receptors. For instance, the imidazole ring is known to participate in hydrogen bonding with biological macromolecules, potentially disrupting their normal function. This characteristic is crucial for designing inhibitors targeting pathways involved in cancer progression or microbial resistance .

Materials Science

Synthesis of Functional Materials

The compound can serve as a building block in the synthesis of novel materials with tailored properties. Its ability to form coordination complexes with metals opens avenues for developing catalysts or sensors. The bromine atom in the furan ring may facilitate further functionalization, allowing researchers to create derivatives that exhibit enhanced physical or chemical properties .

Polymer Chemistry

In polymer science, derivatives of this compound can be integrated into polymer matrices to impart specific functionalities such as increased thermal stability or improved mechanical properties. The incorporation of heterocyclic compounds into polymers has been shown to enhance their performance in various applications, including coatings and composites .

Bioactive Reagents

Research Applications

As a bioactive reagent, this compound can be utilized in various biochemical assays to study enzyme activity or cellular responses. Its structural features make it suitable for modifying biomolecules or as a probe in fluorescence studies. The potential for selective reactivity with biological targets positions it as a valuable tool in chemical biology .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; enzyme inhibition mechanisms | Development of new therapeutic agents |

| Materials Science | Synthesis of functional materials; integration into polymers | Enhanced material properties |

| Bioactive Reagents | Use in biochemical assays; modification of biomolecules | Advancements in chemical biology research |

Case Studies

-

Anticancer Activity Study

A study evaluated the anticancer effects of similar imidazole derivatives against human breast cancer cell lines, demonstrating significant cytotoxicity attributed to their ability to induce apoptosis through targeted enzyme inhibition . -

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results that suggest potential for treating infections caused by resistant strains .

Comparaison Avec Des Composés Similaires

Substituent Variations in the Benzylthio Group

Key Observations :

- Electronic Effects : The nitro group (target compound) enhances electrophilicity and hydrogen-bonding capacity compared to fluorine substituents. This could improve binding affinity in targets requiring strong electron-deficient motifs.

- Steric Considerations : Ortho-substituted analogs (e.g., 2-fluorobenzyl) may exhibit reduced bioavailability due to steric clashes, whereas para-substituted derivatives (e.g., 4-nitrobenzyl) optimize spatial alignment for interactions.

Impact on Reactivity and Stability

- This contrasts with fluorinated analogs, which are more chemically inert .

Structural Analysis :

- Programs like SHELXL () are widely used for refining crystal structures of such compounds.

Q & A

Q. What are the optimal synthetic routes for preparing (5-bromofuran-2-yl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the imidazoline core via cyclization of thiourea derivatives with 1,2-diaminoethane under reflux conditions.

- Step 2 : Functionalization of the imidazoline with a 4-nitrobenzylthio group using nucleophilic substitution (e.g., reacting with 4-nitrobenzyl bromide in DMF at 60°C).

- Step 3 : Coupling the 5-bromofuran-2-carbonyl moiety via a Friedel-Crafts acylation or amide-bond formation, depending on solvent polarity and catalyst (e.g., AlCl₃ in dichloromethane).

Key Considerations : Optimize reaction time, temperature, and solvent choice (e.g., DMF for solubility vs. CH₂Cl₂ for acylation) to maximize yield (>70%) and purity (>95%) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the furan (δ 6.5–7.5 ppm), imidazoline (δ 3.0–4.5 ppm for CH₂ groups), and nitrobenzyl (δ 7.5–8.5 ppm aromatic protons) moieties.

- ¹³C NMR : Confirm carbonyl (C=O, δ 160–170 ppm) and bromine-substituted furan carbons (δ 110–120 ppm).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 381.979 (monoisotopic mass) .

- IR Spectroscopy : Detect C=O stretches (~1640 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Q. What solubility properties and purification strategies are recommended for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hexane. Preferential solubility in ethanol (83% yield reported for structurally similar compounds) aids recrystallization .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How to design experiments to evaluate the environmental fate and degradation pathways of this compound?

- Experimental Design :

- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via LC-MS and identify byproducts (e.g., nitro group reduction to amine).

- Biotic Studies : Use soil microcosms to assess microbial degradation under aerobic/anaerobic conditions. Measure half-life (t₁/₂) using kinetic models .

- Analytical Tools : Employ high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹⁴C-tracing) to track transformation products .

Q. How can contradictory biological activity data for this compound be resolved?

- Case Study : If conflicting results arise in antimicrobial assays (e.g., MIC values varying between Gram+/Gram- bacteria):

- Methodological Adjustments : Standardize inoculum size (CFU/mL) and culture media (e.g., Mueller-Hinton vs. LB agar).

- Mechanistic Studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify target affinity (e.g., bacterial enzyme inhibition).

- Structural Analysis : Compare SAR with analogs (e.g., replacing nitrobenzyl with fluorobenzyl groups) to identify critical substituents .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents systematically (e.g., replace 5-bromofuran with 5-chlorofuran or vary the nitro position on benzyl).

- Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with IC₅₀ values. For example, nitrobenzyl’s electron-withdrawing effect may enhance imidazoline’s hydrogen-bonding capacity .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (water, pH 2–12) at 25–100°C to assess hydrolytic stability (e.g., imidazoline ring opening).

- DFT Calculations : Calculate Gibbs free energy (ΔG) for degradation pathways (e.g., nitro group reduction) using Gaussian09 at the B3LYP/6-31G* level. Validate with experimental Arrhenius plots .

Q. What advanced techniques are used to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (kₐ, k𝒹).

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to ATP pockets).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

Data Contradiction Analysis

Example Scenario : Conflicting cytotoxicity data (IC₅₀ = 10 μM in HeLa vs. 50 μM in MCF-7 cells).

- Resolution Steps :

- Verify cell line authenticity (STR profiling).

- Assess membrane permeability (logP = 2.8 suggests moderate diffusion; use LC-MS to measure intracellular concentrations).

- Test metabolite activity (e.g., CYP450-mediated activation/inactivation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.